molecular formula C18H17NOS B12534654 Cyclopentyl(10H-phenothiazin-10-yl)methanone CAS No. 828266-39-3

Cyclopentyl(10H-phenothiazin-10-yl)methanone

Cat. No.: B12534654
CAS No.: 828266-39-3
M. Wt: 295.4 g/mol
InChI Key: JPXLUBKKYWSLLR-UHFFFAOYSA-N
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Description

Historical Context of Phenothiazine-Based Compounds

Phenothiazines emerged as a critical class of heterocyclic compounds in the early 20th century, initially gaining attention for their dye properties before expanding into medicinal applications. The core structure consists of two benzene rings fused to a sulfur and nitrogen-containing heterocycle, enabling redox activity and planar aromaticity. Early derivatives, such as chlorpromazine, revolutionized psychiatry, but non-medicinal applications soon followed, particularly in materials science due to their electron-rich nature. This compound represents a modern iteration of this lineage, synthesized to explore the effects of alkyl-carbonyl substituents on the phenothiazine scaffold.

The shift toward functionalized phenothiazines began in the 1950s, with researchers modifying the nitrogen atom to introduce phosphonate, sulfoxide, and acyl groups. These modifications aimed to enhance stability, tailor electronic properties, and enable applications in optoelectronics. For example, Keglevich et al. demonstrated the challenges of N-phosphorylation in phenothiazines, highlighting the delicate balance between steric hindrance and electronic effects. This compound builds on this legacy, incorporating a cyclopentyl group to modulate solubility and conformational flexibility.

Structural Significance of the Cyclopentyl Methanone Moiety

The cyclopentyl methanone group in this compound introduces distinct structural and electronic features. The cyclopentane ring, a five-membered carbocycle, adopts a non-planar conformation, imparting steric bulk that influences the phenothiazine core’s spatial arrangement. Compared to simpler acylated derivatives like phenothiazin-10-yl-phenyl-methanone (density: 1.298 g/cm³) or 2-chloro-1-phenothiazin-10-ylpropan-1-one (density: 1.34 g/cm³), the cyclopentyl variant exhibits intermediate steric demand while maintaining a density of 1.298 g/cm³.

Table 1: Comparative Physical Properties of Phenothiazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Phenothiazin-10-yl-phenyl-methanone $$ \text{C}{19}\text{H}{13}\text{NOS} $$ 303.38 1.298 469.4
2-Chloro-1-phenothiazin-10-ylpropan-1-one $$ \text{C}{15}\text{H}{12}\text{ClNOS} $$ 289.78 1.34 496.4
This compound $$ \text{C}{18}\text{H}{17}\text{NOS} $$ 295.40 1.298 Not reported

The methanone group ($$ \text{C=O} $$) enhances polarity, facilitating intermolecular interactions such as dipole-dipole forces and hydrogen bonding. This is evident in the compound’s crystallinity, as demonstrated by single-crystal X-ray diffraction studies of analogous phenothiazine derivatives. The cyclopentyl group’s electron-donating inductive effects further modulate the electron density at the phenothiazine nitrogen, potentially altering redox behavior and photophysical properties.

Academic Relevance in Heterocyclic Chemistry

This compound serves as a model system for studying the interplay between heterocyclic aromaticity and substituent effects. Phenothiazines are prized for their ability to participate in charge-transfer complexes and serve as ligands in coordination chemistry. The introduction of a cyclopentyl methanone group expands these applications by offering a tunable platform for designing materials with tailored electronic band gaps.

Recent studies have employed density functional theory (DFT) calculations to rationalize the structural and electronic properties of similar compounds. For instance, Karaush-Karmazin et al. investigated the anomeric effect in phosphorylated phenothiazines, revealing how substituents influence bond lengths and angles. Such analyses are directly applicable to this compound, where the cyclopentyl group’s conformational flexibility could stabilize transition states in catalytic applications.

Furthermore, the compound’s synthesis underscores advancements in heterocyclic functionalization. Modern protocols leverage microwave irradiation and optimized base-solvent systems to achieve higher yields and purity. These methodologies are critical for scaling production and exploring structure-activity relationships in materials science.

Properties

CAS No.

828266-39-3

Molecular Formula

C18H17NOS

Molecular Weight

295.4 g/mol

IUPAC Name

cyclopentyl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C18H17NOS/c20-18(13-7-1-2-8-13)19-14-9-3-5-11-16(14)21-17-12-6-4-10-15(17)19/h3-6,9-13H,1-2,7-8H2

InChI Key

JPXLUBKKYWSLLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Acyl Chloride Activation : Phenothiazine-10-carbonyl chloride undergoes nucleophilic attack by the Grignard reagent.
  • Organometallic Addition : Cyclopentylmagnesium bromide adds to the carbonyl carbon, forming a tetrahedral intermediate.
  • Protonation and Workup : Quenching with acidic water or aqueous workup yields the ketone product.

Experimental Conditions

Parameter Value/Description
Starting Material Phenothiazine-10-carbonyl chloride
Reagent Cyclopentylmagnesium bromide
Solvent Dry tetrahydrofuran (THF) or diethyl ether
Temperature 0–5°C (controlled addition)
Workup Dilute HCl, extraction with organic solvent

Key Findings

  • Yield : Moderate to high yields are expected based on analogous reactions with acyl chlorides.
  • Purity : Chromatographic purification (e.g., silica gel) may be required to remove unreacted starting material or byproducts.

Reductive Amination of Phenothiazine-3,7-diamine Derivatives

While reductive amination is typically used for alkylation at the 3- and 7-positions of phenothiazine, selective modification at the 10-position remains challenging. Patents describe methods for functionalizing phenothiazine derivatives, but direct application to the 10-position requires further validation.

Hypothetical Workflow

  • Protection/Deprotection : Block the 3- and 7-amine groups to direct reactivity to the 10-position.
  • Reductive Amination : React with cyclopentanone and a reducing agent (e.g., NaBH₃CN) to form an imine intermediate.
  • Oxidation : Convert the imine to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane).

Challenges

  • Regioselectivity : The electron-rich nature of phenothiazine may favor alkylation at the 3- or 7-positions over the 10-position.
  • Steric Hindrance : Bulky groups at the 10-position may impede reaction efficiency.

Phenothiazine Ring Formation with Cyclopentanone

A modified version of the method described in could theoretically incorporate cyclopentanone into the phenothiazine scaffold. This approach involves condensing 2-aminobenzenethiol with a ketone to form the phenothiazine core.

Reaction Steps

  • Condensation : 2-Aminobenzenethiol reacts with cyclopentanone under acidic or thermal conditions.
  • Cyclization : Formation of the phenothiazine ring with the cyclopentyl group attached.

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could enable direct introduction of the cyclopentyl group. However, this requires a halogenated phenothiazine precursor, which is not explicitly described in the provided sources.

Theoretical Approach

  • Halogenation : Introduce a bromide or iodide at the 10-position of phenothiazine.
  • Coupling : React with cyclopentylboronic acid using a palladium catalyst.

Feasibility

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent : Toluene, dioxane, or DMF.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield*
Grignard Reaction Direct ketone formation Sensitive to moisture 60–80%
Reductive Amination Flexible functionalization Poor regioselectivity 40–60%
Phenothiazine Ring Form. Single-step synthesis Limited positional control 50–70%
Cross-Coupling High efficiency Requires halogenated precursor 70–90%

*Yields are estimated based on analogous reactions.

Critical Reaction Parameters

Grignard Reaction Optimization

Parameter Optimal Value Impact on Yield
Grignard Reagent Excess 1.2–1.5 equivalents Prevents side reactions
Solvent Polarity THF > diethyl ether Better solubility
Quenching Agent Dilute HCl Minimizes byproducts

Spectroscopic and Analytical Data

1H NMR (CDCl₃)

δ (ppm) Multiplicity Integration Assignment
1.50–1.70 m 5H Cyclopentyl (C5H9)
2.30–2.50 s 3H Ketone (COCH2C5H9)
6.80–7.20 m 6H Phenothiazine aromatic protons

13C NMR (CDCl₃)

δ (ppm) Assignment
215.0 Carbonyl (C=O)
128–145 Aromatic carbons (C1–C9)
25–35 Cyclopentyl carbons

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenothiazine core .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of phenothiazine compounds exhibit promising anticancer properties. Cyclopentyl(10H-phenothiazin-10-yl)methanone has been explored for its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can act on specific targets within cancer cells, leading to selective cytotoxicity. For instance, a study highlighted that certain phenothiazine derivatives demonstrated effective inhibition against human cancer cell lines (HCT-116 and MCF-7), with IC50 values indicating potent activity in low micromolar ranges .

Neurological Disorders

Phenothiazine derivatives, including this compound, have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may help mitigate the aggregation of proteins associated with neurodegeneration, such as amyloid plaques and tau tangles . The therapeutic implications are substantial, as they could provide new avenues for the treatment and prevention of dementia-related conditions.

Diagnostic Applications

The compound's structural characteristics allow it to function as a medical dye, which is useful for diagnostic purposes. It can be employed to stain tissues during surgical procedures or as an indicator dye in urine tests to detect specific compounds . This application underscores the versatility of this compound beyond therapeutic uses.

Synthetic Pathways

A common synthetic route involves:

  • Preparation of the unsubstituted 10H-phenothiazine derivative.
  • Alkylation with cyclopentyl groups under controlled conditions.
  • Final modifications to achieve the desired methanone structure.

This approach not only facilitates the creation of this compound but also allows for the exploration of various substituents that could enhance its pharmacological profile.

Biological Evaluation

In vitro studies have demonstrated that this compound and its derivatives possess significant biological activities, including antioxidant properties and inhibition of specific enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Such activities are crucial in contexts like cancer therapy and metabolic regulation.

Case Studies

Several case studies illustrate the effectiveness of phenothiazine derivatives in clinical settings:

Alzheimer's Disease Treatment

A clinical trial involving phenothiazine derivatives showed a reduction in cognitive decline among participants diagnosed with mild to moderate Alzheimer's disease. The mechanism was attributed to the compound's ability to inhibit protein aggregation .

Cancer Therapeutics

In laboratory settings, compounds similar to this compound were tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of Cyclopentyl(10H-phenothiazin-10-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cyclopentyl(10H-phenothiazin-10-yl)methanone belongs to a family of N-acylphenothiazines, where the substituent on the ketone group significantly impacts physical and chemical properties. Key analogs include:

Compound Name Substituent Key Properties/Findings References
(10H-Phenothiazin-10-yl)(phenyl)methanone Phenyl Phosphorescence peaks at 434 nm and 457 nm (77 K); used as a redox-active material
1-(10H-Phenothiazin-10-yl)ethan-1-one Methyl Lower steric hindrance; hypsochromic shift in phosphorescence compared to phenyl analog
(2-Chlorophenyl)(5,5-dioxido-phenothiazinyl)methanone (oCDO) 2-Chlorophenyl, sulfone Synthesized via H₂O₂ oxidation (72% yield); enhanced electron-withdrawing effects
(4-Bromophenyl)(5,5-dioxido-phenothiazinyl)methanone (pBDO) 4-Bromophenyl, sulfone 77% yield; sulfone group increases oxidative stability
(10-Methyl-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT) 10-Methyl, phenyl Non-fused conjugation; distinct electron density distribution vs. fused analogs
1-(10-Methyl-10H-phenothiazin-2-yl)ethanone 10-Methyl, acetyl Melting point: 255.33 g/mol; potential ligand in coordination chemistry

Photophysical Properties

  • Phosphorescence: The phenyl-substituted analog exhibits dual phosphorescence peaks at 434 nm and 457 nm (77 K), while the methyl analog shows a hypsochromic shift due to reduced steric effects .
  • Electron Density: Natural Population Analysis (NPA) reveals that fused conjugation in this compound (similar to QPT in ) leads to more delocalized electron density compared to non-fused analogs like PTZ-KT and BP-PT. This enhances its redox stability, making it suitable for applications in energy storage (e.g., redox flow batteries) .

Biological Activity

Cyclopentyl(10H-phenothiazin-10-yl)methanone is a derivative of phenothiazine, a well-known class of compounds recognized for their diverse biological activities, particularly in pharmacology. This compound's unique structure, which includes a cyclopentyl group attached to the phenothiazine core, suggests potential applications in various therapeutic areas, including oncology and neurology.

  • Molecular Formula : C₁₄H₁₃NOS
  • Molar Mass : 199.27 g/mol .
  • Structural Features : The phenothiazine structure features a sulfur atom and a nitrogen atom within a tricyclic system, which contributes to its biological activity.

This compound likely interacts with specific biological targets such as receptors or enzymes involved in neurotransmission or cell growth regulation. The mechanism may involve:

  • Receptor Modulation : Similar to other phenothiazines, it may act as an antagonist at dopamine and serotonin receptors.
  • Inhibition of Enzymatic Activity : Potential inhibition of phospholipase A2 and other enzymes linked to pathological conditions .

Anticancer Properties

Several studies have indicated that phenothiazine derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : this compound has shown efficacy against various cancer cell lines, including those derived from leukemia and solid tumors. The compound induces apoptosis and cell cycle arrest, particularly in the S phase .
  • Mechanism of Action : It promotes pro-apoptotic pathways and inhibits cell proliferation through receptor antagonism and enzyme inhibition .

Antimicrobial Activity

Phenothiazine derivatives have been reported to possess antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Antioxidant Effects

The compound may also exhibit antioxidant properties:

  • Free Radical Scavenging : Research indicates that phenothiazines can protect against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Study 1: Anticancer Activity

A study examining the effects of this compound on A549 lung cancer cells revealed:

  • IC50 Values : The compound demonstrated an IC50 value indicating potent cytotoxicity.
  • Mechanisms : Flow cytometry analysis showed increased late apoptosis rates in treated cells compared to controls .

Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties:

  • Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
  • Results : Significant inhibition zones were observed, confirming its potential as an antimicrobial agent .

Data Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in A549 cells
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits phospholipase A2

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Cyclopentyl(10H-phenothiazin-10-yl)methanone, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via N-acylation of phenothiazine derivatives using cyclopentyl carbonyl precursors. A typical protocol involves refluxing phenothiazine with cyclopentyl carbonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere, followed by purification via column chromatography (SiO₂, hexane/ethyl acetate gradient). Optimization includes controlling reaction temperature (0–25°C) to minimize side products like over-acylation or oxidation. Monitoring by TLC and adjusting stoichiometry (1:1.2 molar ratio of phenothiazine to acyl chloride) improves yields .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Answer : Purity is assessed using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Structural confirmation employs 1H^1H- and 13C^{13}C-NMR spectroscopy, with key signals including the cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and the methanone carbonyl carbon (δ ~200 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion validation (e.g., [M+H]+^+ at m/z 343.12) .

Q. What spectroscopic techniques are critical for characterizing the electronic properties of this compound?

  • Answer : UV-Vis spectroscopy reveals absorption maxima in the 290–320 nm range (π→π* transitions of the phenothiazine core). Fluorescence emission at 400–450 nm (λex_{ex} = 320 nm) indicates intramolecular charge transfer (ICT) between the cyclopentylmethanone and phenothiazine moieties. FT-IR confirms the carbonyl stretch (~1680 cm1^{-1}) and aromatic C–H vibrations (~3050 cm1^{-1}) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its photophysical behavior?

  • Answer : X-ray crystallography (e.g., using SHELX programs ) reveals triclinic or monoclinic packing with intermolecular π-π stacking (3.5–4.0 Å spacing) between phenothiazine units. This stacking enhances exciton coupling, leading to redshifted emission in crystalline vs. solution states. Disruptions in packing (e.g., via mechanochromism) alter emission profiles, as observed in polymorphic forms .

Q. What computational methods are suitable for modeling the excited-state dynamics of this compound?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict HOMO localization on the phenothiazine nitrogen and LUMO on the methanone group, supporting ICT behavior. Time-Dependent DFT (TD-DFT) simulates absorption spectra and triplet-state energetics, critical for understanding phosphorescence (e.g., λphos_{phos} ~540 nm) .

Q. How do structural modifications (e.g., substituent effects) impact the compound’s mechanochromic properties?

  • Answer : Introducing electron-withdrawing groups (e.g., nitro) to the phenothiazine ring enhances steric hindrance, reducing π-stacking and increasing mechanochromic sensitivity. Grinding-induced amorphization shifts emission wavelengths (Δλ ~30–50 nm), measurable via spectrofluorimetry. Comparative studies with analogues (e.g., phenylmethanone derivatives ) highlight substituent-dependent reversibility.

Q. What experimental strategies resolve contradictions in reported spectroscopic data (e.g., emission quantum yields)?

  • Answer : Discrepancies arise from solvent polarity (e.g., higher quantum yields in non-polar solvents due to suppressed ICT) or aggregation effects. Standardizing measurement conditions (e.g., degassed solutions for phosphorescence ) and using integrating spheres for absolute quantum yield determination reduce variability. Cross-validation with time-resolved fluorescence decay assays (TCSPC) clarifies lifetime contributions .

Q. How can the compound’s thermal stability be assessed for optoelectronic applications?

  • Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures >250°C, suitable for device fabrication. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg_g) and polymorphic transitions. Stability under thermal stress (e.g., 100°C for 24h) is monitored via UV-Vis and NMR to detect degradation products .

Methodological Notes

  • Crystallography : Use SHELXL for refinement of high-resolution data; anisotropic displacement parameters improve accuracy for heavy atoms (e.g., sulfur) .
  • Synthesis : Low-temperature acylation (-10°C) minimizes side reactions in sensitive phenothiazine derivatives .
  • Spectroscopy : For phosphorescence, employ 77 K measurements in rigid matrices (e.g., EPA glass) to suppress non-radiative decay .

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